Biladiene-ac
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16N4 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-[(E)-pyrrol-2-ylidenemethyl]-1H-pyrrol-2-yl]methyl]-1H-pyrrole |
InChI |
InChI=1S/C19H16N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-12,22-23H,13H2/b14-11+,15-12+ |
InChI Key |
WRHFHRSKAUEWHV-LCPPQYOVSA-N |
Isomeric SMILES |
C1=C/C(=C\C2=CC=C(N2)CC3=CC=C(N3)/C=C\4/N=CC=C4)/N=C1 |
Canonical SMILES |
C1=CC(=CC2=CC=C(N2)CC3=CC=C(N3)C=C4C=CC=N4)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Biladiene Ac
Classical and Contemporary Synthesis Routes for Biladiene-ac Derivatives
The formation of this compound derivatives can be achieved through several synthetic strategies, each offering distinct advantages in terms of precursor accessibility and the potential for introducing asymmetry into the final macrocycle.
Stepwise Approaches and Tripyrrene Intermediates
A powerful and versatile method for constructing unsymmetrical this compound salts involves the use of tripyrrene intermediates. This stepwise approach provides precise control over the placement of different substituents on the tetrapyrrolic backbone.
The synthesis can proceed via two main pathways, often referred to as "clockwise" and "counterclockwise" routes. nih.gov In the counterclockwise approach, a dipyrromethane-1,9-dicarboxylate is selectively deprotected at one end, typically through catalytic hydrogenation to remove a benzyl (B1604629) ester, yielding a monocarboxylic acid. nih.gov This tripyrrene precursor is then condensed with a 2-formyl-5-methylpyrrole to furnish a tripyrrene salt in high yield. nih.gov Subsequent cleavage of the remaining ester group (e.g., a tert-butyl ester) with an acid like trifluoroacetic acid (TFA), followed by reaction with a second, different 2-formylpyrrole, completes the assembly of the unsymmetrical 1,19-dimethyl-a,c-biladiene salt. nih.gov
The clockwise route offers an alternative sequence. nih.gov It begins with the selective deprotection of the other end of the dipyrromethane precursor, for instance, by treating a mixed ester with TFA to remove a tert-butyl group. nih.gov The resulting dipyrromethane is then reacted with a formylpyrrole to produce a different tripyrrene salt. nih.gov The final steps involve cleavage of the remaining ester (e.g., a benzyl ester, often using HBr or sulfuric acid as catalytic hydrogenation is not suitable for the tripyrrene system) and condensation with the second formylpyrrole to arrive at the same target a,c-biladiene salt. nih.gov The availability of these two distinct routes to the same intermediate is particularly advantageous when incorporating valuable or isotopically labeled pyrrole (B145914) units, as it allows the precious component to be introduced at the latest possible stage of the synthesis. nih.gov These 1,19-dimethyl-a,c-biladienes are highly effective precursors for porphyrin synthesis. nih.govacs.org
Transformation from b-Bilene Salts to a,c-Biladiene Intermediates
An intriguing and synthetically useful transformation involves the conversion of b-bilene salts into a,c-biladiene intermediates. This reaction has been observed during the synthesis of isoporphyrins, which are tautomers of porphyrins. rsc.orgrsc.orgnih.gov Specifically, the reaction of 1,19-di-unsubstituted b-bilene salts with certain carbonyl compounds, particularly α-ketoesters, leads to the formation of an a,c-biladiene salt as a key intermediate. rsc.orgrsc.orgnih.gov
This transformation from a b-bilene to an a,c-biladiene occurs during the macrocyclization process. worldscientific.com The structure of the resulting a,c-biladiene has been confirmed, in some cases, by X-ray crystallography of its metal complexes, such as a dimeric zinc(II) a,c-biladiene complex. rsc.org This novel b-bilene to a,c-biladiene rearrangement provides an alternative pathway to these important intermediates, expanding the repertoire of synthetic strategies for accessing porphyrinoids. rsc.orgworldscientific.com
Utilization of α-Ketoesters in Bilene Transformations
The choice of the carbonyl compound used to bridge the ends of a 1,19-di-unsubstituted b-bilene salt is crucial and significantly influences the reaction outcome. While simple ketones like acetone (B3395972) can be used, α-ketoesters (such as methyl pyruvate) and α-diketones have proven to be particularly effective. rsc.orgnih.gov
The high electrophilicity of the keto-carbonyl group in α-ketoesters and α-diketones, compared to that in simple ketones, facilitates a more rapid reaction, leading to significantly higher yields of the resulting macrocycles, such as isoporphyrins. rsc.orgnih.gov This enhanced reactivity allows for the synthesis of isoporphyrins in yields ranging from 33–56%. rsc.orgnih.gov The use of these α-dicarbonyl linking units has been instrumental in improving the efficiency of these cyclization reactions. worldscientific.com
An interesting observation is the influence of substituents on the α-ketoester. For instance, while various α-ketoesters lead to successful cyclization, the use of methyl 3,3,3-trifluoromethylpyruvate did not result in the formation of the expected zinc isoporphyrin, despite the high electrophilicity of the carbonyl group due to the fluorine atoms. nih.gov This suggests that steric factors may also play a significant role in the success of the cyclization. nih.gov
The following table summarizes the yields of zinc isoporphyrin complexes obtained from the cyclization of a b-bilene salt with various α-ketoesters and an α-diketone.
| Entry | α-Ketoester / α-Diketone | Yield (%) |
| a | Methyl Pyruvate | 56 |
| b | Ethyl Pyruvate | 45 |
| c | Methyl 3,3,3-Trifluoromethylpyruvate | 0 |
| d | Methyl 2-Oxobutanoate | 48 |
| e | Methyl 3-Methyl-2-oxobutanoate | 33 |
| f | Methyl 2-Oxo-3-phenylpropanoate | 0 |
| g | 2,3-Butanedione (α-diketone) | 42 |
Table based on data from Mwakwari, et al. and their findings on the cyclization of b-bilene salts. nih.gov
Cyclization Reactions of this compound
The final and often most critical step in the synthesis of corroles from this compound precursors is the macrocyclization. This transformation is typically promoted by acid catalysis and can be significantly influenced by the reaction conditions, particularly the solvent.
Acid-Catalyzed Cyclization to Corroles
The acid-catalyzed cyclization of 1,19-unsubstituted a,c-biladienes is a fundamental method for the preparation of corroles. uniroma2.ituit.no This process involves the formation of a direct bond between the terminal pyrrole rings of the linear tetrapyrrole. The reaction is believed to proceed through a fully conjugated 22,24-dihydro-a,b,c-bilatriene cation, which is a key intermediate in the formation of the corrole (B1231805) macrocycle. worldscientific.comresearchgate.net The nature of the substituents on the biladiene, particularly at the 10-position, can also play a critical role in the efficiency of the cyclization. worldscientific.comresearchgate.net
The choice of solvent has a profound impact on the outcome of the acid-catalyzed cyclization of a,c-biladienes. worldscientific.comresearchgate.net When the reaction is carried out in an alcoholic solvent such as methanol (B129727), the primary product is the desired corrole. worldscientific.comresearchgate.net The methanolic environment is thought to facilitate the formation of the crucial fully conjugated 22,24-dihydro-a,b,c-bilatriene cation, which then proceeds to cyclize. worldscientific.comresearchgate.net This method has been developed into a one-pot preparation for β-alkylcorroles. worldscientific.com
In stark contrast, performing the same reaction in a non-polar aprotic solvent like chloroform (B151607) leads to a completely different product: the corresponding open-chain biliverdin (B22007). worldscientific.comresearchgate.net It is proposed that the formation of the key cationic intermediate required for corrole formation is prevented in chloroform. worldscientific.comresearchgate.net This dramatic solvent-dependent divergence in the reaction pathway highlights the critical role of the solvent in directing the cyclization of this compound. The lability of free-base corroles to light and oxygen, which can lead to the formation of open-chain biliverdin-type species, is a related consideration in these syntheses. researchgate.net
Role of Substituents at the 10-Position on Cyclization Efficiency
The nature of the substituent at the C-10 position of the a,c-biladiene backbone plays a critical role in directing the outcome of cyclization reactions. worldscientific.comacs.org This position, being sp³-hybridized, introduces a point of flexibility in the otherwise conjugated system. The stability of the biladiene itself and its propensity to cyclize into various macrocycles are heavily dependent on the groups attached to this carbon.
For instance, the presence of alkyl groups, such as two methyl groups at the 10-position, imparts significant stability to the linear tetrapyrrole framework. acs.org This stability is attributed to the fact that deprotonation at the C-10 position is a necessary step for the cyclization and subsequent aromatization to form a corrole macrocycle. acs.org By installing non-acidic alkyl groups, this decomposition pathway is effectively blocked, making 10,10-dialkylbiladienes stable, isolable compounds that can serve as excellent ligands for transition metals. acs.org
Conversely, the cyclization efficiency towards corroles is markedly influenced by the electronic nature of the 10-position substituent. Research has shown that a phenyl group at the 10-position strongly promotes the formation of corroles, whereas alkyl groups in the same position prevent the formation of both corroles and biliverdins. worldscientific.com This difference in reactivity is attributed to the ability of the 10-phenyl substituted a,c-biladiene to form a fully conjugated 22,24-dihydro-a,b,c-bilatriene cation, a key intermediate in corrole formation, a step which is disfavored with 10-alkyl substituents. worldscientific.com
Table 1: Effect of 10-Position Substituent on Reaction Outcome
| 10-Position Substituent | Predominant Outcome | Notes |
|---|---|---|
| Phenyl | Enhanced corrole formation | Facilitates the formation of a key conjugated cationic intermediate. worldscientific.com |
| Alkyl (e.g., Methyl) | Stabilized biladiene; prevention of corrole/biliverdin formation | Blocks the deprotonation step required for corrole cyclization. worldscientific.comacs.org |
Metal-Catalyzed Oxidative Cyclization to Macrocyclic Tetrapyrroles (Porphyrins, Chlorins, Corroles)
One of the most powerful and widely used methods for transforming a,c-biladienes into porphyrins and related macrocycles is metal-catalyzed oxidative cyclization. nih.govresearchgate.net This method typically involves treating an a,c-biladiene salt, most commonly a 1,19-disubstituted derivative, with a metal salt that acts as both a template and an oxidizing agent. rsc.orgnih.gov Copper(II) and chromium(III) salts are frequently employed for this purpose. nih.govacs.org The reaction leads to the formation of a new carbon-carbon bond between the terminal pyrrole rings, resulting in the characteristic 18-π electron aromatic system of the porphyrin core. nih.gov Depending on the specific biladiene precursor and reaction conditions, other macrocycles such as chlorins (dihydroporphyrins) and corroles can also be generated. nih.govrsc.org
Mechanistic Insights into Metal-Assisted Cyclization (e.g., Copper(II), Chromium(III))
The mechanism of metal-assisted cyclization has been a subject of extensive study. nih.govacs.org Initially, it was often assumed that the metal ion primarily serves as a template, organizing the linear biladiene into a conformation suitable for cyclization. nih.gov However, further investigations have provided a more nuanced understanding.
Copper(II)-Catalyzed Cyclization: The classic approach uses copper(II) salts, such as copper(II) chloride or acetate (B1210297), in solvents like dimethylformamide (DMF) at elevated temperatures. nih.gov The reaction invariably yields the copper(II) complex of the porphyrin, which then requires a harsh acid treatment (e.g., H₂SO₄/TFA) for demetallation. rsc.orgnih.gov The mechanism involves the copper(II) ion facilitating the oxidative cyclization of the biladiene salt. acs.org Studies on the cyclization of 1',8'-dimethyl-a,c-biladiene salts with copper(II) have shed light on the process, which involves the loss of one of the terminal methyl groups. nih.gov
Chromium(III)-Catalyzed Cyclization: A significant advancement was the use of chromium(III) salts for the oxidative cyclization. nih.govnih.gov This method offers a distinct advantage: it directly produces the metal-free porphyrin, bypassing the need for a difficult demetallation step. nih.gov Macrocyclizations of a,c-biladienes using chromium(III) can afford good yields of the metal-free products. nih.govacs.org The ability to obtain the metal-free macrocycle directly also facilitates easier monitoring of the reaction's progress using techniques like ¹H-NMR spectroscopy, which is complicated by the presence of paramagnetic copper(II). nih.gov The isolation of various products from these reactions has provided deeper insights into the mechanisms of metal-assisted oxidative cyclization. nih.govacs.org
Regioselectivity and Product Diversification Based on Substituents (e.g., 1,19-Arylmethyl)
The substituents at the 1- and 19-positions of the a,c-biladiene are not merely spectators in the cyclization process; they actively direct the reaction's course and lead to a diversity of products. nih.govnih.gov While 1,19-dimethyl-a,c-biladienes are standard precursors for porphyrin synthesis, the use of other groups, particularly arylmethyl substituents, has been explored to yield meso-substituted porphyrins and other novel macrocycles. nih.govnih.govacs.org
When 1,19-bis(p-arylmethyl)-a,c-biladiene salts are subjected to metal-catalyzed oxidative cyclization, a complex mixture of products can be obtained where the substituent is eliminated, adapted, or rearranged to other positions on the final macrocycle. nih.govacs.org
For example, the copper(II) acetate-mediated cyclization of 19-((ethoxycarbonyl)methyl)-1-(p-tolylmethyl)-a,c-biladiene dihydrobromide yielded not only the expected porphyrins but also chlorin (B1196114) and dihydroporphyrin intermediates. nih.govacs.org The isolation of a porphyrin with the p-tolylmethyl group migrated to the meso-5-position, along with intermediate chlorins, strongly suggests a stepwise migration of the arylmethyl group from the 1-position around the macrocycle periphery. nih.govacs.org This demonstrates that the 1,19-substituents can undergo rearrangement, providing a pathway to product diversification that goes beyond simple elimination. nih.govnih.gov
Table 2: Selected Products from Cu(II) Cyclization of a 1,19-Arylmethyl Substituted a,c-Biladiene
| Starting Material | Product Type | Key Feature |
|---|---|---|
| 19-((ethoxycarbonyl)methyl)-1-(p-tolylmethyl)-a,c-biladiene | Dihydroporphyrin | Arylmethyl group retained at the 1-position. nih.govacs.org |
| 19-((ethoxycarbonyl)methyl)-1-(p-tolylmethyl)-a,c-biladiene | Chlorin | Arylmethyl group migrated to the 2- or 3-position. nih.govacs.org |
| 19-((ethoxycarbonyl)methyl)-1-(p-tolylmethyl)-a,c-biladiene | Porphyrin | Arylmethyl group migrated to the meso-5-position. nih.govacs.org |
Base-Catalyzed Cyclization for Oligomeric Corrole Architectures
While metal catalysts are common, base-catalyzed conditions can also be employed to achieve cyclization, particularly for the synthesis of corrole-based structures. The cyclization of 1,19-unsubstituted a,c-biladiene tetrahydrobromide has been utilized in a base-catalyzed approach to synthesize a 1,4-phenylene-bridged corrole dimer. researchgate.net This methodology highlights a pathway to creating covalently linked oligomeric corrole architectures, which are of interest for their unique electronic and optical properties. researchgate.net
Electrosynthesis of Porphyrins from a,c-Biladienes
A significant development in porphyrin synthesis from a,c-biladienes was the introduction of electrochemical oxidation. rsc.orgnih.gov This method provides a mild and efficient alternative to chemical oxidants. The electrosynthesis of porphyrins from 1',8'-dimethyl-a,c-biladiene salts proceeds cleanly to give the metal-free porphyrin. nih.govresearchgate.net
The mechanism of electrochemical cyclization is particularly intriguing. It is proposed to proceed via a cyclic dihydroporphyrin intermediate. nih.gov This intermediate then eliminates one of the quaternary methyl groups after the macrocyclization event to yield the final, aromatized porphyrin. nih.gov A major advantage of this method is that it avoids the use of metal templates, thus circumventing the often-problematic demetallation step required in copper-templated syntheses. rsc.orgnih.gov While scaling up electrochemical reactions can present challenges, the high yields and clean product formation make it a valuable tool in porphyrin chemistry. nih.gov
Conversion to Biliverdins (Bilin-1,19-diones)
In addition to serving as precursors for cyclic macrocycles, a,c-biladienes can be converted into other open-chain tetrapyrroles, notably biliverdins (bilin-1,19-diones). worldscientific.comrsc.org The reaction outcome can be highly dependent on the solvent and reaction conditions.
For instance, the reaction of 1,19-diunsubstituted a,c-biladienes in chloroform leads to the corresponding open-chain biliverdin, whereas conducting the same reaction in an alcoholic solvent like methanol results in cyclization to a corrole. worldscientific.com An efficient method for converting 1,19-dibromo-a,c-biladiene dihydrobromide salts into biliverdins involves treatment with dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalytic amount of a protic acid. rsc.orgrsc.org This procedure can afford both symmetrical and unsymmetrical biliverdins in excellent yields (70-75%) and appears to be a highly specific method for biliverdin formation. rsc.orgrsc.org This transformation represents an important synthetic route to bile pigments, which are of significant biological interest. rsc.org
Chemical Oxidation Pathways (e.g., Dimethyl Sulfoxide-Mediated Procedures)
The oxidation of a,c-biladienes is a key transformation, most notably leading to the formation of biliverdins (bilin-1,19-diones). Various oxidizing agents have been effectively employed for this purpose. A common method involves treating 1,19-bis(t-butoxycarbonyl)-a,c-biladienes with bromine in trifluoroacetic acid, which results in excellent yields of the corresponding biliverdin. rsc.org Similarly, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another powerful oxidant used in these cyclizations. acs.org
Dimethyl sulfoxide (DMSO) is a widely recognized oxidizing agent in organic synthesis, often used in combination with an activator like oxalyl chloride (Swern oxidation) or a carbodiimide (B86325) (Pfitzner-Moffatt oxidation) to convert alcohols to aldehydes and ketones. wikipedia.orgorganic-chemistry.org While specific literature detailing a standalone DMSO-mediated procedure for the direct oxidation of this compound to biliverdin is not prominent, DMSO's role as an oxidant is well-established. rsc.orgkyoto-u.ac.jp It can act as the oxygen source in various transformations. rsc.org For instance, the combination of molecular iodine and DMSO creates a potent and eco-friendly catalytic system for a range of oxidative C-C and C-heteroatom bond formations. rsc.org Given this reactivity, DMSO-based methods represent a potential pathway for this compound oxidation, analogous to their application in other complex organic syntheses.
| Oxidizing Agent/System | This compound Precursor | Product | Reference(s) |
| Bromine in Trifluoroacetic Acid | 1,19-Bis(t-butoxycarbonyl)-a,c-biladiene | Biliverdin | rsc.org |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1,19-Disubstituted a,c-biladiene | Corrole | acs.org |
| Iodine/DMSO | General Substrates | Oxidized Products | rsc.org |
Solvent-Dependent Formation of Biliverdins Versus Cyclic Products
The cyclization of 1,19-diunsubstituted a,c-biladienes demonstrates a remarkable dependency on the solvent used, dictating whether the reaction yields an open-chain biliverdin or a cyclic product like a corrole. worldscientific.com This dichotomy is a critical consideration in the synthesis of tetrapyrrolic macrocycles.
When the cyclization is performed in an alcoholic solvent such as methanol, the primary product is the corresponding corrole. worldscientific.comrsc.org Conversely, conducting the same reaction in chloroform completely shifts the reaction's outcome, leading to the formation of the open-chain biliverdin as the sole product. worldscientific.comrsc.org The critical mechanistic step governing this divergence is believed to be the formation of a fully conjugated 22,24-dihydro-a,b,c-bilatriene cation. This intermediate, which is necessary for the cyclization to a corrole, is readily formed in methanol but its formation appears to be prevented in chloroform. worldscientific.com The nature of the substituent at the 10-position of the this compound is also crucial; alkyl groups can prevent the formation of both corroles and biliverdins, whereas a phenyl group enhances corrole formation. worldscientific.comresearchgate.net
| Solvent | Predominant Product | Proposed Mechanistic Feature | Reference(s) |
| Methanol (or other alcohols) | Corrole (Cyclic) | Formation of the 22,24-dihydro-a,b,c-bilatriene cation is favored. | worldscientific.comrsc.org |
| Chloroform | Biliverdin (Open-Chain) | Formation of the critical cationic intermediate is prevented. | worldscientific.com |
Formation of Azaporphyrins from this compound Precursors
This compound derivatives are valuable precursors for the synthesis of azaporphyrins, a class of porphyrin analogues where one or more meso-carbon atoms are replaced by nitrogen. A robust method for synthesizing 20-azaporphyrins involves the cyclization of 1,19-dihalogenated-a,c-biladienes. rsc.org
Specifically, 1,19-di-iodo-biladiene-ac can be cyclized in the presence of sodium azide (B81097) to yield the corresponding 20-azaporphyrin. researchgate.netrsc.orgresearchgate.net This method has also been successfully applied to 1,19-dibromo-a,c-biladiene dihydrobromide salts, which react with sodium azide in methanol to form azaporphyrins. rsc.orgresearchgate.net The efficiency of this transformation can be significantly enhanced; the use of a phase transfer agent in the cyclization of 1,19-dibromo-1,19-dideoxythis compound dihydrobromides with sodium azide has been shown to afford nearly quantitative yields of monoazaporphyrins. researchgate.net An alternative route involves the cyclization of 1,19-dideoxythis compound using a mixture of iodine and potassium iodide with an ammonium (B1175870) source, which produces monoazaporphyrin in moderate yields. researchgate.net
| This compound Precursor | Reagents | Product | Yield | Reference(s) |
| 1,19-Di-iodo-biladiene-ac | Sodium Azide | 20-Azaporphyrin | Not specified | researchgate.netrsc.orgresearchgate.net |
| 1,19-Dibromo-a,c-biladiene dihydrobromide | Sodium Azide in Methanol | Azaporphyrin | Not specified | rsc.org |
| 1,19-Dibromo-1,19-dideoxythis compound dihydrobromide | Sodium Azide, Phase Transfer Agent | Monoazaporphyrin | Nearly quantitative | researchgate.net |
| 1,19-Dideoxythis compound | Iodine/Potassium Iodide, Ammonium | Monoazaporphyrin | 18–33% | researchgate.net |
Anomalous Cyclization Pathways and Solvent Incorporation Mechanisms
Under certain conditions, the cyclization of this compound can proceed through unexpected, or "anomalous," pathways. A striking example of this is the incorporation of solvent molecules into the final porphyrin structure.
This phenomenon has been documented in the cyclization of 1,19-dimethyl-a,c-biladiene salts. tandfonline.comtandfonline.com When these precursors are treated with copper(II) acetate in boiling dimethylformamide (DMF), the reaction yields not only the expected copper(II) porphyrin but also a significant amount of a meso-N,N-dimethylaminoporphyrin. tandfonline.comtandfonline.com In this anomalous product, the newly introduced meso-carbon atom does not originate from one of the terminal methyl groups of the biladiene, as is typical. Instead, it is derived directly from the carbonyl carbon of the DMF solvent. tandfonline.comtandfonline.com The accompanying N,N-dimethylamino substituent is also sourced from the solvent molecule. This direct incorporation of a solvent fragment into the porphyrin macrocycle represents a fascinating deviation from standard cyclization mechanisms.
| This compound Precursor | Reagents/Solvent | Expected Product | Anomalous Product | Incorporated Fragment | Reference(s) |
| 1,19-Dimethyl-a,c-biladiene salt | Copper(II) Acetate in DMF | Porphyrin | meso-N,N-Dimethylaminoporphyrin | C=O and N(CH₃)₂ from DMF | tandfonline.comtandfonline.com |
Electronic Structure and Advanced Spectroscopic Interrogation of Biladiene Ac Systems
Advanced Spectroscopic Characterization Methodologies
The comprehensive characterization of biladiene-ac systems necessitates the use of advanced spectroscopic techniques. These methods provide detailed insights into their structural features, excited-state behavior, and the mechanisms underlying their photochemical and photophysical properties.
Transient absorption spectroscopy (TAS) is a powerful pump-probe technique utilized to investigate the excited-state dynamics of this compound systems, particularly palladium(II) biladiene complexes. researchgate.net This method allows for the time-resolved study of photoexcited species from femtoseconds to microseconds, providing crucial information about processes such as intersystem crossing and the decay of triplet states. uni-tuebingen.de
In studies of Pd(II) biladiene complexes, TAS has revealed complex and wavelength-dependent excited-state dynamics. rsc.org For instance, excitation at higher energies (e.g., 350-500 nm) populates higher-lying metal-mixed-charge-transfer (MMCT) excited states, leading to an additional deactivation pathway and a new lifetime on the order of hundreds of picoseconds. researchgate.netosti.gov This is in contrast to excitation into the lowest-energy excited states (around 550 nm), which results in more typical photophysics for Pd(II) tetrapyrroles. researchgate.netosti.gov
Regardless of the excitation wavelength, Pd(II) biladiene complexes consistently exhibit an intersystem crossing (ISC) lifetime in the range of tens of picoseconds and a long-lived triplet state with a lifetime of approximately 20 microseconds. researchgate.netrsc.org The disruption of the π-conjugation by the sp³-hybridized carbon at the 10-position and the non-macrocyclic nature of the biladiene ligand contribute to these unique photophysical properties. osti.gov These characteristics, including rapid ISC and long-lived triplet states, are essential for applications such as photodynamic therapy. osti.gov
Detailed TAS analysis of a series of 10,10-disubstituted Pd(II) biladiene derivatives has provided a deeper understanding of their photophysics. osti.gov The data obtained from these experiments, often presented as decay-associated difference spectra (DADS), allows for the resolution of different lifetime components and the elucidation of the underlying photophysical processes. osti.gov
Table 1: Excited State Lifetimes of Pd(II) Biladiene Complexes Determined by TAS
| Excitation Wavelength (nm) | Lifetime Component | Typical Duration | Associated Process |
|---|---|---|---|
| ~350-500 | Additional Lifetime | Hundreds of picoseconds | Deactivation via higher-energy MMCT states |
| Any | Intersystem Crossing | Tens of picoseconds | Transition from singlet to triplet state |
| Any | Triplet Lifetime | ~20 microseconds | Decay of the triplet excited state |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound compounds. jchps.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of different nuclei. jchps.comims.ac.jp This technique is crucial for confirming the successful synthesis of new biladiene derivatives and for studying their subsequent reactions. acs.org
The chemical shifts and coupling constants observed in the NMR spectra of this compound systems offer insights into their conformation and electronic structure. For example, in a series of Pd(II) biladiene complexes with varying substituents at the sp³-hybridized 10-position, ¹H NMR spectroscopy was used to characterize the resulting structures. acs.org The spectra clearly indicated the presence of different proton environments, confirming the identity of the synthesized compounds. jchps.comacs.org
Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton couplings within the molecule, which simplifies the interpretation of complex 1D spectra and aids in the complete assignment of the molecular structure. slideshare.net The integration of various NMR data, sometimes in conjunction with computational methods, allows for a comprehensive understanding of the three-dimensional structure of these flexible molecules. acdlabs.com
The Computer Screen Photoassisted Technique (CSPT) has emerged as a novel and accessible platform for the spectroscopic characterization of colored and fluorescent compounds like this compound. researchgate.netresearchgate.net This technique utilizes a standard computer screen as a programmable light source and a webcam as a detector, offering a cost-effective alternative to traditional spectrophotometers. researchgate.netrsc.org
CSPT has been successfully employed to investigate the chemistry of a,c-biladienes, revealing new features that were later confirmed by conventional photophysical characterization. researchgate.net The method is capable of capturing both absorption and emission properties, providing a "fingerprint" of the substance being analyzed. For instance, CSPT measurements have been used to study the color changes of this compound derivatives upon interaction with amines and other bases, demonstrating the reversibility of these interactions.
The analytical capabilities of CSPT can approach the complexity of fluorescence excitation-emission spectroscopy, making it a powerful tool for more than just sensing applications. researchgate.netrsc.org It has been shown to be effective in classifying different colored substances and can be used to monitor chemical reactions, such as the cyclization of a,c-biladienes to corroles in the presence of a base.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Investigations
Electronic Properties and Optical Phenomena
The electronic structure of this compound systems gives rise to distinct optical properties, including characteristic absorption and emission profiles and a rich triplet state photochemistry.
This compound derivatives are characterized by strong absorption of light in the visible region of the electromagnetic spectrum. A typical absorption spectrum of a this compound in a solvent like dichloromethane (B109758) (CH₂Cl₂) shows two prominent bands, for example, at 450 nm and 520 nm. The position and intensity of these bands can be influenced by the substituents on the biladiene framework and the solvent environment. acs.org For instance, replacing geminal methyl groups with phenyl groups at the 10-position of Pd(II) biladienes leads to more intense absorption profiles that are slightly red-shifted. acs.org
The emission properties of this compound compounds are also noteworthy. In solution, they can exhibit fluorescence, although often with a low quantum yield. For example, a biladiene in CH₂Cl₂ may have an emission band around 555 nm with a fluorescence quantum yield of 0.014. The excited-state lifetime of the singlet state is typically very short, often less than a nanosecond.
Palladation of the biladiene core to form Pd(II) complexes significantly alters the emission properties. These complexes are generally weakly luminescent, displaying both fluorescence and phosphorescence. mdpi.com The fluorescence bands for extended Pd(II) biladienes can range from approximately 570 nm to 645 nm, while the phosphorescence, which is sensitive to the presence of oxygen, appears at longer wavelengths, typically between 725 nm and 850 nm. chemrxiv.org The electronic nature of substituents can influence the intensity of this phosphorescence. chemrxiv.org
Table 2: Representative Absorption and Emission Characteristics of a this compound Derivative
| Property | Wavelength (nm) | Solvent | Notes |
|---|---|---|---|
| Absorption Band 1 | 450 | Dichloromethane | Strong absorption |
| Absorption Band 2 | 520 | Dichloromethane | Strong absorption |
| Fluorescence Emission | 555 | Dichloromethane | Quantum yield ~0.014 |
| Pd(II) Complex Fluorescence | 570 - 645 | Toluene | Weakly luminescent |
| Pd(II) Complex Phosphorescence | 725 - 850 | Toluene | Quenched by oxygen |
The incorporation of heavy atoms like palladium into the biladiene structure promotes efficient intersystem crossing (ISC) from the singlet excited state to the triplet excited state. mdpi.com This leads to a rich triplet photochemistry, which is a key feature of Pd(II) biladiene complexes. researchgate.netosti.gov These complexes possess long-lived triplet excited states, with lifetimes on the order of 15 to 30 microseconds. mdpi.com
The triplet state of Pd(II) biladienes can be deactivated through energy transfer to molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). mdpi.com This process, known as photosensitization, is the basis for photodynamic therapy (PDT). The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ).
Studies have shown that the substitution pattern on the biladiene framework significantly impacts the triplet state dynamics and the singlet oxygen sensitization efficiency. For example, replacing the geminal dimethyl substituents at the 10-position of a Pd(II) biladiene with phenyl groups can enhance the ΦΔ value. acs.org Further modifications, such as extending the π-conjugation of the biladiene core, can also lead to improved photosensitizing properties. mdpi.com For instance, a Pd(II) biladiene complex with a dialkynylanthracene bridge at the 2- and 18-positions has been shown to be a highly efficient photosensitizer for ¹O₂. mdpi.com
The unique triplet photochemistry of Pd(II) biladienes, characterized by high ISC efficiency and long-lived triplet states, makes them promising candidates for various photochemical applications beyond PDT. osti.govacs.org
Triplet Excited State Dynamics and Photochemistry
Elucidation of Intersystem Crossing (ISC) Efficiencies and Quantum Yields
The efficiency of intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state, is a critical parameter in the photochemistry of this compound systems. This efficiency is often quantified by the triplet quantum yield (ΦT) or the quantum yield of a subsequent process, such as singlet oxygen (¹O₂) generation (ΦΔ), which relies on the population of the triplet state.
Research has shown that the metal-free biladiene scaffold, such as 10,10-dimethyl-5,15-bis(pentafluorophenyl)-biladiene (DMBil1), is a poor photosensitizer, exhibiting minimal singlet oxygen generation with a quantum yield (ΦΔ) of just 0.015. mdpi.comresearchgate.net However, the introduction of a heavy atom, particularly palladium(II), dramatically enhances ISC efficiency. mdpi.comresearchgate.net This "heavy atom effect" improves spin-orbit coupling, a key factor for facilitating spin-forbidden transitions like ISC. mdpi.com Consequently, the palladated complex, Pd[DMBil1], demonstrates a substantially higher singlet oxygen quantum yield of 0.54 when excited with 500 nm light. researchgate.net
Further synthetic modifications to the biladiene ligand can fine-tune these photophysical properties. Extending the π-conjugation of the scaffold and introducing various electron-donating or electron-withdrawing substituents (R-groups) at the 2- and 18-positions leads to a series of Pd[DMBil2-R] derivatives with a wide range of ISC efficiencies. chemrxiv.org A clear correlation with the Hammett parameter (σp) of the substituent is observed. chemrxiv.org Derivatives with strongly electron-withdrawing groups exhibit the highest efficiencies, with Pd[DMBil2–CF₃] achieving a singlet oxygen quantum yield greater than 90%. chemrxiv.org Conversely, derivatives with strong electron-donating groups, like Pd[DMBil2–N(CH₃)₂], are poor sensitizers with a ΦΔ of approximately 7%. chemrxiv.org One of the most efficient biladiene-based photosensitizers developed to date is Pd[DMBil2-P61], which incorporates a dialkynylanthracene bridge and displays a ΦΔ of 0.84 upon irradiation at 600 nm. mdpi.comresearchgate.net
| Compound | Substituent/Modification | Excitation Wavelength (nm) | Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|---|
| DMBil1 | Freebase | N/A | 0.015 | mdpi.comresearchgate.net |
| Pd[DMBil1] | Parent Pd(II) complex | 500 | 0.54 | researchgate.net |
| Pd[DMBil2-P61] | Dialkynylanthracene bridge | 600 | 0.84 | mdpi.comresearchgate.net |
| Pd[DMBil2–CF₃] | Electron-withdrawing group | N/A | > 0.90 | chemrxiv.org |
| Pd[DMBil2–CO₂Me] | Electron-withdrawing group | N/A | > 0.60 | chemrxiv.org |
| Pd[DMBil2–N(CH₃)₂] | Electron-donating group | N/A | ~ 0.07 | chemrxiv.org |
Wavelength-Dependent Excited State Dynamics
Detailed photophysical studies of Pd(II) biladiene complexes have uncovered complex and unusual excited-state dynamics that are dependent on the excitation wavelength. researchgate.netresearchgate.netrsc.org Transient absorption spectroscopy experiments reveal a clear difference in the deactivation pathways following excitation at different energies.
When these complexes are excited into their lowest-energy excited states (e.g., λexc = 550 nm), they exhibit relatively standard photophysics for a heavy-metal-containing tetrapyrrole: a rapid intersystem crossing occurs with a lifetime on the order of tens of picoseconds, followed by the decay of the resulting triplet state, which has a long lifetime of approximately 20 microseconds. researchgate.netrsc.org
However, a distinct and additional deactivation pathway emerges upon excitation with higher-energy light (e.g., λexc ≈ 350–500 nm). researchgate.netresearchgate.netrsc.org This higher-energy excitation introduces an extra photophysical process characterized by a new lifetime on the order of hundreds of picoseconds, a feature not present with lower-energy excitation. researchgate.netrsc.org This behavior is unique to the low-symmetry biladiene systems and is not observed in analogous, more symmetric tetrapyrroles like Pd(II) porphyrins, which show excited-state dynamics that are independent of the excitation wavelength. researchgate.net
Influence of Metalation on Triplet Photochemistry
Metalation is a cornerstone strategy for activating the rich triplet photochemistry of this compound ligands. The non-macrocyclic, non-aromatic freebase biladiene ligand itself is largely inactive in triplet-mediated photochemical processes. mdpi.comresearchgate.net The key transformation occurs upon complexation with a heavy metal ion, such as Pd(II) or Pt(II). nih.gov
The inclusion of these heavy metal centers introduces strong spin-orbit coupling, which significantly increases the rate of intersystem crossing from the singlet excited state to the triplet manifold. mdpi.com This effect is fundamental for enabling applications that rely on triplet photosensitization. The result is the generation of long-lived triplet excited states, with lifetimes reported to be in the range of 15–30 microseconds for Pd(II) complexes. mdpi.comresearchgate.net This contrasts sharply with the freebase ligand, which does not efficiently populate a triplet state. mdpi.comresearchgate.net Beyond palladium, complexation with other metals like Pt(II) also promotes rapid ISC and long-lived triplet states, while metalation with the redox-inactive Zn(II) center primarily influences the ligand-based redox properties without inducing significant triplet photochemistry. nih.gov
Role of Metal-Mixed-Charge-Transfer States in Deactivation Pathways
The unique, wavelength-dependent photophysics of Pd(II) biladienes is directly linked to the involvement of metal-mixed-charge-transfer (MMCT) states. researchgate.netresearchgate.netrsc.org Computational modeling using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) has been instrumental in elucidating these complex deactivation pathways. researchgate.net
While lower-energy excitation (λexc > 550 nm) primarily populates ligand-centered (LC) excited states that follow a conventional deactivation path, higher-energy excitation (λexc ≈ 350–500 nm) accesses higher-lying excited states with significant MMCT character. researchgate.net These MMCT excited states are characterized by strong electronic mixing between the metal d-orbitals and the biladiene ligand orbitals.
Crucially, these higher-energy MMCT singlet states possess significant spin-orbit coupling with higher-lying MMCT triplet states (Tn, where n > 1). researchgate.net This strong coupling opens up an additional, rapid deactivation channel that is responsible for the extra lifetime of hundreds of picoseconds observed only upon higher-energy excitation. researchgate.netrsc.org This deactivation pathway involving MMCT states represents a bifurcation in the excited-state population, distinguishing the photochemistry of biladienes from traditional porphyrin systems. researchgate.net
Redox Chemistry and Electrochemical Behavior
Characterization of Oxidation and Reduction Potentials
The redox properties of this compound systems are highly tunable through metalation and substitution. The freebase ligand, DMBil1, displays two irreversible one-electron oxidations and two irreversible one-electron reductions in cyclic voltammetry experiments. nih.govacs.org
Metalation significantly alters these potentials and often improves the reversibility of the redox processes. nih.gov Complexation with Pd(II) or Pt(II) generally shifts the first oxidation to less positive potentials compared to the freebase ligand. nih.gov The nature of the substituent on the biladiene framework also has a profound impact. Extending the π-conjugation of the ligand, as seen in Pd[DMBil2–H], makes the complex more difficult to oxidize and easier to reduce when compared to the parent Pd[DMBil1]. chemrxiv.org
Furthermore, the electronic nature of substituents on extended biladiene derivatives (Pd[DMBil2–R]) provides a powerful tool for tuning redox potentials. A clear correlation exists between the first oxidation potential and the Hammett (σp) value of the substituent. chemrxiv.org Electron-rich derivatives are more easily oxidized, while electron-poor derivatives require a higher potential for oxidation. chemrxiv.org For instance, the first oxidation potential for the Pd[DMBil2–R] series ranges from approximately 0.70 V (vs. Fc/Fc⁺) for the electron-donating –N(CH₃)₂ group to 1.03 V for the electron-withdrawing –CF₃ group. chemrxiv.org
| Compound | Eox(1) (V) | Eox(2) (V) | Ered(1) (V) | Ered(2) (V) | Reference |
|---|---|---|---|---|---|
| DMBil1 (freebase) | ~1.33 | ~1.49 | ~ -1.05 | ~ -1.21 | acs.org |
| Zn[DMBil1] | 1.12 | 1.39 | -1.12 | -1.33 | nih.gov |
| Pd[DMBil1] | N/A | N/A | -0.96 | -1.25 | nih.gov |
| Pt[DMBil1] | N/A | N/A | -0.93 | -1.24 | nih.gov |
| Pd[DMBil2–N(CH₃)₂] | ~0.70 | N/A | N/A | N/A | chemrxiv.org |
| Pd[DMBil2–CF₃] | ~1.03 | N/A | N/A | N/A | chemrxiv.org |
Note: Potentials are reported vs. Ag/AgCl unless otherwise specified. Some values are vs. Fc/Fc⁺ as noted in the source. chemrxiv.org Direct comparison requires conversion. N/A indicates data not available in the cited sources.
Analysis of Multi-Electron Redox Processes
This compound compounds and their metal complexes are characterized by their ability to undergo well-behaved multi-electron redox processes. nih.govnih.gov Electrochemical analyses, such as cyclic voltammetry, reveal that the biladiene framework can typically be both oxidized and reduced by two electrons. nih.govacs.org This results in four discrete one-electron redox waves. acs.org
For the freebase ligand, these processes are often irreversible. nih.govacs.org However, upon complexation to a metal center like Pd(II) or Pt(II), the reversibility of both the oxidation and reduction waves is significantly improved. nih.gov In the case of complexes with redox-inactive metals, such as Zn(II), it can be concluded that the observed redox events are centered on the tetrapyrrole ligand itself. nih.gov The ability to support multiple, discrete electron transfer events is a key feature of the electronic structure of these non-aromatic tetrapyrroles and is retained even after significant structural modification, such as extensive bromination of the ligand framework. nih.gov
Impact of Ligand Substituents on Electrochemical Properties
The electrochemical behavior of this compound (a,c-biladiene) systems is profoundly influenced by the nature and position of substituents on the ligand framework. These modifications allow for the fine-tuning of the redox potentials, impacting the ease of oxidation and reduction of the tetrapyrrole core. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been instrumental in elucidating these structure-property relationships. vulcanchem.comals-japan.comlibretexts.org
Research has demonstrated that this compound derivatives and their metal complexes typically undergo multiple, reversible, single-electron redox processes. vulcanchem.comresearchgate.netnih.gov The core biladiene framework can be both oxidized and reduced, often in two discrete one-electron steps. researchgate.netnih.gov The precise potentials at which these events occur are highly sensitive to the electronic effects of the substituents attached to the ligand.
Influence of Substituents at the 2- and 18-Positions
A significant strategy for modulating the electrochemical properties of this compound involves the introduction of substituents at the 2- and 18-positions. Studies on a series of Palladium(II) 10,10-dimethyl-5,15-bis(pentafluorophenyl)-biladiene complexes featuring 2,18-bis(phenylalkynyl) appendages have shown a clear correlation between the electronic nature of the R-group on the phenylalkyne unit and the resulting redox potentials. chemrxiv.orgresearchgate.net
Extending the π-conjugation of the biladiene ligand by introducing aryl alkynyl moieties facilitates the reduction of the biladiene core while making its oxidation more difficult. chemrxiv.org The specific electronic character of the para-substituent (R-group) on the aryl ring provides a further level of control. A clear trend is observed where the first oxidation and reduction potentials for each complex correlate with the Hammett parameter (σp) of the R-group. researchgate.netchemrxiv.org
As shown in the table below, moving from electron-donating groups (e.g., -N(CH₃)₂) to electron-withdrawing groups (e.g., -CF₃) systematically shifts the oxidation potentials to more positive values. The most electron-rich derivative, Pd[DMBil2–N(CH₃)₂], is the easiest to oxidize (Eₒₓ ≈ 0.70 V), while the most electron-poor derivative, Pd[DMBil2–CF₃], is the most difficult to oxidize (Eₒₓ ≈ 1.03 V). chemrxiv.org This demonstrates that electron-donating groups increase the electron density on the biladiene core, making it more susceptible to oxidation, whereas electron-withdrawing groups have the opposite effect.
| Compound (R-group) | Hammett Parameter (σp) | Eₒₓ (V) | EᵣₑᏧ (V) |
|---|---|---|---|
| N(CH₃)₂ | -0.83 | 0.70 | -1.29 |
| OCH₃ | -0.27 | 0.92 | -1.12 |
| H | 0.00 | 0.95 | -1.07 |
| Cl | 0.23 | 0.99 | -1.03 |
| CN | 0.66 | 1.02 | -0.96 |
| CF₃ | 0.54 | 1.03 | -1.00 |
Influence of Substituents at the 10-Position
The sp³-hybridized meso-carbon at the 10-position of the biladiene framework offers another critical site for substitution to tune electrochemical properties. A study comparing a set of isostructural Pd(II) biladiene complexes with varied substituents at this position—geminal dimethyl (Pd[DMBil]), geminal methyl and phenyl (Pd[MPBil1]), and geminal diphenyl (Pd[DPBil1])—revealed significant effects. nih.gov
Influence of Halogenation
Halogenation of the biladiene core represents another effective method for modifying its electrochemical characteristics. The introduction of bromine atoms onto the ligand framework has been shown to improve the electron-accepting properties of the system. nih.gov
In a study of brominated dimethylbiladiene derivatives and their subsequent conversion to isocorrole complexes, it was found that the resulting highly halogenated systems support well-behaved multi-electron redox chemistry. researchgate.netnih.gov The high level of halogenation makes the tetrapyrrole core more electron-deficient, thereby facilitating reduction processes compared to non-halogenated analogues. This enhanced electron-accepting capability makes these derivatives interesting for applications in electrochemistry and small-molecule activation. nih.gov
Derivatives, Complexes, and Structure Function Relationships in Biladiene Ac Research
Metal Complexes of Biladiene-ac
The open-chain tetrapyrrole core of this compound readily coordinates with various transition metals, leading to complexes with distinct and often enhanced properties compared to the free ligand.
Palladium(II) complexes of this compound are robust, nonmacrocyclic tetrapyrrole platforms that can be prepared through modular synthetic routes. nih.govstellarnet.us The synthesis often involves the metalation of a 10,10-disubstituted-5,15-diaryl-biladiene ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297). nih.gov These complexes have garnered significant interest due to their rich triplet photochemistry. nih.govacs.orgnih.gov
Upon complexation with palladium(II), the photophysical properties of the biladiene ligand are significantly altered. The heavy Pd(II) center enhances intersystem crossing to the triplet excited state. nih.gov This results in characteristic dual emission, with both fluorescence and phosphorescence being observed under nitrogen atmospheres. nih.govstellarnet.us The fluorescence typically appears in the 500–700 nm range, while the phosphorescence is detected at longer wavelengths, between 700–875 nm. nih.govstellarnet.us This phosphorescence is sensitive to oxygen, which quenches the emission through energy transfer. nih.gov
This efficient triplet state population makes Pd(II) biladiene complexes potent photosensitizers for the generation of singlet oxygen (¹O₂). nih.govresearchgate.net They strongly absorb light in the UV-visible region, particularly between 350 and 600 nm. nih.govstellarnet.us Irradiation within this window leads to impressive quantum yields for ¹O₂ sensitization, reaching values as high as 80%. nih.govstellarnet.us These properties make them attractive candidates for applications such as photodynamic therapy. nih.govwpmucdn.com
Table 1: Photophysical Properties of Selected Palladium(II) this compound Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | ¹O₂ Quantum Yield (ΦΔ) | Reference(s) |
|---|---|---|---|---|
| Pd[DMBil1] | ~350-550 | Fluorescence: ~500-700; Phosphorescence: ~700-875 | 0.80 | nih.govstellarnet.us |
| Pd[MPBil1] | Shifted to lower energies vs. Pd[DMBil1] | - | 0.76 | acs.orgnih.gov |
| Pd[DPBil1] | Shifted to lower energies vs. Pd[DMBil1] | - | 0.66 | acs.orgnih.gov |
| Pd[DMBil-PE] | Red-shifted into phototherapeutic window | - | 0.59 | acs.orgresearchgate.netmdpi.com |
| Pd[DMBil-NE] | Red-shifted into phototherapeutic window | - | 0.73 | researchgate.netacs.org |
| Pd[DMBil-AE] | Red-shifted into phototherapeutic window | - | 0.66 | researchgate.netacs.org |
Zinc(II) readily coordinates with this compound ligands to form stable complexes. acs.org The metalation is typically achieved by reacting the free-base biladiene with a zinc(II) salt like zinc(II) acetate in a solvent such as dimethylformamide (DMF). acs.orgacs.org X-ray diffraction studies have confirmed that the biladiene scaffold binds a single, redox-inactive Zn(II) ion within its tetrapyrrole core, forming a mononuclear complex. acs.orgacs.orgresearchgate.net
The electronic properties of the biladiene framework are influenced by the coordination of the zinc ion. The UV-vis absorption spectrum of the zinc complex shows distinct features compared to the free base ligand. acs.org Electrochemical studies, such as cyclic voltammetry, reveal that the biladiene framework in these complexes possesses a rich redox chemistry. acs.orgacs.org The ligand-centered redox processes are characteristic, with the framework capable of being both oxidized and reduced by two discrete one-electron steps. nih.govacs.org The redox potentials for the Zn(II) complex are similar to those of the free base ligand, confirming that the redox activity is primarily associated with the biladiene scaffold itself. nih.gov
Table 2: Redox Potentials of a Zinc(II) Dimethylbiladiene Complex
| Compound | Ered(1) (V vs Ag/AgCl) | Ered(2) (V vs Ag/AgCl) | Eox(1) (V vs Ag/AgCl) | Eox(2) (V vs Ag/AgCl) | Reference(s) |
|---|
The preparation of Copper(II) this compound complexes is straightforward and efficient. acs.org These complexes are typically synthesized by reacting the biladiene ligand with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like acetonitrile. acs.org X-ray diffraction studies have shown that, similar to zinc complexes, the Cu(II) ion is bound by the four nitrogen atoms of the tetrapyrrole core in a mononuclear fashion. acs.orgacs.org
The coordination of copper(II) influences the electronic structure of the biladiene, which is reflected in its UV-visible absorption spectrum. acs.org The reactivity of these complexes includes their participation in metal-assisted oxidative cyclization reactions. nih.gov Depending on the reaction conditions and the substituents on the biladiene ligand, these reactions can lead to the formation of various macrocyclic tetrapyrroles, such as porphyrins. nih.govnih.gov The copper(II) ion acts as a template, guiding the cyclization of the open-chain precursor. nih.gov
Platinum(II) this compound complexes are synthesized via routes similar to their palladium counterparts, resulting in robust, nonmacrocyclic tetrapyrrole structures. nih.govstellarnet.us X-ray diffraction experiments have revealed that Pt(II) biladiene complexes adopt structures that are very similar to the analogous Pd(II) complexes, with a single Pt(II) ion coordinated within the tetrapyrrole core. nih.govstellarnet.us The Pt-N bond lengths are comparable to those found in platinum(II) porphyrin complexes. nih.gov
The spectroscopic attributes of Pt(II) biladiene complexes are defined by strong light absorption in the 350-600 nm range. nih.govstellarnet.us A key feature imparted by the heavy Pt(II) center is the significant enhancement of intersystem crossing. nih.govstellarnet.us This leads to the almost exclusive population of the triplet excited state upon photoexcitation, resulting in strong phosphorescence and virtually no fluorescence. nih.govstellarnet.us This phosphorescence is quenched by molecular oxygen, making these complexes efficient photosensitizers for singlet oxygen, with quantum yields comparable to their palladium analogs (around 78%). nih.govstellarnet.us Like the palladium complexes, Pt(II) biladienes also exhibit multi-electron redox chemistry, undergoing two discrete oxidation and reduction processes that are believed to be ligand-based. nih.gov
Table 3: Spectroscopic and Electrochemical Properties of a Platinum(II) this compound Complex
| Complex | Absorption λmax (nm) | Emission | ¹O₂ Quantum Yield (ΦΔ) | Redox Processes | Reference(s) |
|---|
Chromium(III) ions play a crucial role as templates in the oxidative cyclization of a,c-biladiene salts to form various tetrapyrrolic macrocycles. nih.govacs.org When a,c-biladienes are treated with chromium(III) salts, the metal assists in the ring-closing reaction that converts the linear biladiene into a cyclic structure. nih.govacs.org
A notable aspect of chromium(III)-assisted macrocyclization is its ability to afford good yields of the metal-free macrocyclic products. nih.govacs.org This is a significant advantage in syntheses where the final product desired is the free-base porphyrin or a related macrocycle. The mechanism involves the chromium ion organizing the linear precursor into a conformation suitable for cyclization, after which the metal can be readily removed. The specific products formed can vary depending on the substituents present at the 1- and 19-positions of the biladiene starting material, sometimes leading to rearrangements where substituents migrate around the newly formed macrocycle. nih.govacs.org
Platinum(II) Biladiene Complexes: Synthesis and Spectroscopic Attributes
Structural Modification and Functionalization of this compound Scaffolds
The chemical versatility of the this compound framework allows for extensive structural modification and functionalization. These modifications are a powerful tool for fine-tuning the electronic, spectroscopic, and photophysical properties of the resulting molecules and their metal complexes. acs.orgnih.govrsc.org
One common strategy involves altering the substituents at the sp³-hybridized 10-position. Replacing the standard geminal dimethyl groups with bulkier or electronically different groups, such as phenyl rings, has been shown to influence the absorption profiles and singlet oxygen sensitization capabilities of the corresponding palladium(II) complexes. acs.orgnih.gov For instance, replacing methyl groups with phenyl groups can lead to more intense absorption profiles and improved singlet oxygen quantum yields. acs.orgnih.gov
Another effective functionalization approach is the extension of the π-conjugated system. This has been achieved by introducing arylalkynyl groups at the 2- and 18-positions of the biladiene core using methods like the Sonogashira cross-coupling reaction. acs.orgrsc.org This extension of conjugation successfully shifts the absorption spectrum of the complexes to longer wavelengths, further into the phototherapeutic window (600-900 nm). acs.orgrsc.org The electronic nature of these appended aryl groups—whether they are electron-donating or electron-withdrawing—dramatically influences the resulting complex's redox potentials, spectral properties, and photophysics. rsc.orgchemrxiv.org For example, derivatives with electron-withdrawing groups can exhibit singlet oxygen quantum yields exceeding 90%, while electron-donating groups may reduce this efficiency. rsc.org Further modifications, such as linking the 2- and 18-positions with a conjugated bridge, have created even more rigid and efficient photosensitizers. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| Palladium 10,10-dimethyl-5,15-bis-(pentafluorophenyl)biladiene (Pd[DMBil1]) |
| Pd[MPBil1] |
| Pd[DPBil1] |
| Pd[DMBil-PE] |
| Pd[DMBil-NE] |
| Pd[DMBil-AE] |
| Pd[DMBil2-P61] |
| Zinc(II) acetate |
| Zinc(II) 10,10-dimethyl-5,15-bis-(pentafluorophenyl)biladiene (Zn[DMBil1]) |
| Dimethylformamide (DMF) |
| Copper(II) acetate |
| Acetonitrile |
| Platinum(II) 10,10-dimethyl-5,15-bis-(pentafluorophenyl)biladiene (Pt[DMBil1]) |
| Chromium(III) salts |
| Corrole (B1231805) |
Impact of Substituents at the Meso-Carbon (10-Position) on Electronic Structure and Reactivity
The sp³-hybridized carbon at the 10-position of the this compound framework is a critical structural feature that disrupts the π-conjugation of the tetrapyrrole system. This break in conjugation distinguishes biladienes from aromatic porphyrinoids and profoundly influences their electronic properties. Research has demonstrated that the nature of the substituents at this meso-carbon has a significant impact on the electronic structure and reactivity of the resulting complexes.
A detailed photophysical investigation of a series of homologous Pd(II) biladienes, with varying methyl and phenyl substituents at the 10-position, revealed unexpected excited-state dynamics. Specifically, transient absorption spectroscopy showed that higher-energy excitation (λ_exc ~ 350-500 nm) introduced an additional lifetime on the order of hundreds of picoseconds, a phenomenon not observed with lower-energy excitation (λ_exc = 550 nm). acs.org This additional photophysical process is attributed to excitation into higher-energy metal-mixed-charge-transfer states. acs.org Regardless of the excitation wavelength, all complexes exhibited an intersystem crossing lifetime of tens of picoseconds and a triplet lifetime of approximately 20 µs. acs.org
The substitution at the 10-position also provides stability to the biladiene framework. While a,c-biladienes with protons at the 10-position can be unstable and prone to cyclization to form corroles, the introduction of alkyl or aryl groups, such as geminal dimethyl groups, enhances the stability of the linear tetrapyrrole. lsu.edunih.gov This stability has enabled the synthesis and study of various metal complexes.
A comparative study of Pd(II) complexes with geminal dimethyl (Pd[DMBil1]), methyl and phenyl (Pd[MPBil1]), and geminal diphenyl (Pd[DPBil1]) substituents at the 10-position highlighted the influence of these groups on the molecule's photochemistry. acs.org While all three complexes support a rich triplet photochemistry, the specific nature of the substituents modulates the excited-state deactivation pathways. acs.orgscholaris.ca
| Compound | Substituents at 10-Position | Intersystem Crossing Lifetime (ps) | Triplet Lifetime (µs) | Additional Lifetime (ps) at High-Energy Excitation |
|---|---|---|---|---|
| Pd[DMBil1] | gem-dimethyl | ~20-30 | ~20 | Yes |
| Pd[MPBil1] | gem-methyl, phenyl | ~20-30 | ~20 | Yes |
| Pd[DPBil1] | gem-diphenyl | ~20-30 | ~20 | Yes |
Functionalization at Pyrrole (B145914) Positions (e.g., 2-, 18-Positions) for Tunable Properties
Functionalization at the β-pyrrolic positions, specifically the 2- and 18-positions, has emerged as a powerful strategy for tuning the spectroscopic and photophysical properties of this compound complexes. This approach often involves extending the π-conjugation of the system to modulate its light-absorbing capabilities.
A key synthetic strategy involves the regioselective bromination of a parent biladiene complex, such as Pd[DMBil1], at the 2- and 18-positions, followed by Sonogashira cross-coupling reactions with various arylalkynes. researchgate.netcdnsciencepub.com This method allows for the introduction of electronically diverse functional groups onto the biladiene periphery. cdnsciencepub.com
The electronic nature of the para-substituents on the phenylalkynyl groups appended at the 2- and 18-positions dramatically influences the properties of the resulting complexes (denoted as Pd[DMBil2–R]). scholaris.caingentaconnect.com Extending the conjugation with a simple phenylacetylene (B144264) group (R=H) results in a significant red-shift (~75 nm) of the absorption spectrum, pushing it into the phototherapeutic window (600-900 nm). cdnsciencepub.comingentaconnect.com
Further studies have shown that electron-donating groups (e.g., -N(CH₃)₂) lead to even greater red-shifts in the absorption spectra, with some variants absorbing light out to ~700 nm. ingentaconnect.com Conversely, these electron-rich derivatives exhibit a reduced ability to sensitize the formation of singlet oxygen (¹O₂). scholaris.caingentaconnect.com In contrast, derivatives bearing electron-withdrawing groups (e.g., -CN, -CF₃) show slightly blue-shifted absorption maxima but have significantly higher molar absorptivity and ¹O₂ quantum yields, some exceeding 90%. scholaris.caingentaconnect.com This tunability is critical for applications such as photodynamic therapy (PDT), where both absorption in the therapeutic window and efficient ¹O₂ generation are desired.
The redox properties are also perturbed by this functionalization. The extended π-conjugation and the inductive electron-withdrawing effect of the arylalkynyl moieties facilitate the reduction of the biladiene core while making its oxidation more difficult. cdnsciencepub.comingentaconnect.com
| Compound | R-Group | λmax (nm) | Molar Absorptivity (εmax) | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|---|---|
| Pd[DMBil1] | - | ~550 | - | 0.54 |
| Pd[DMBil2-PE] | -H | ~625 | - | ~0.60 |
| Pd[DMBil2–N(CH₃)₂] | -N(CH₃)₂ | ~700 | Lower | Reduced |
| Pd[DMBil2–CN] | -CN | ~525 | Higher | >0.90 |
| Pd[DMBil2–CF₃] | -CF₃ | ~525 | Higher | >0.90 |
Investigations of Arylmethyl Substituents at 1- and 19-Positions
The functionalization of a,c-biladienes at the terminal 1- and 19-positions with arylmethyl groups has been investigated, primarily in the context of their metal-assisted oxidative cyclization to form various tetrapyrrolic macrocycles. researchgate.netacs.org While much of the research focuses on the reaction products (e.g., porphyrins, chlorins), the studies provide insight into the reactivity of these specific this compound salts.
Several 1-mono- and 1,19-bis(p-arylmethyl)-a,c-biladiene salts have been synthesized and subjected to cyclization reactions using metal ions like copper(II) or chromium(III). researchgate.netacs.orgrsc.org These reactions can lead to a variety of macrocyclic products where the arylmethyl substituent is either retained, eliminated, or rearranged to other positions on the resulting macrocycle. researchgate.netacs.org For example, the cyclization of a 19-(p-tolylmethyl)-a,c-biladiene dihydrobromide with copper(II) acetate can yield a dihydroporphyrin where the p-tolylmethyl group has migrated from the 19- to the 1-position of the newly formed ring. acs.org
The choice of metal catalyst can influence the reaction outcome. Chromium(III)-promoted cyclizations of certain 1,19-arylmethyl-substituted a,c-biladienes can afford good yields of the metal-free 1-substituted macrocycles. researchgate.netacs.org The isolation of various products from these reactions has been instrumental in understanding the mechanisms of metal-assisted oxidative cyclizations of a,c-biladiene salts. researchgate.netacs.org These studies underscore how substituents at the termini of the biladiene chain direct the course of complex macrocyclization reactions.
Design and Synthesis of Extended π-Conjugated Biladiene Architectures
Expanding the π-conjugated system of the this compound scaffold is a primary strategy for shifting its absorption profile to longer wavelengths, which is particularly relevant for applications in PDT and near-infrared imaging. As discussed in section 4.2.2, a successful approach is the Sonogashira coupling of aryl alkynes to the 2- and 18-positions. researchgate.netcdnsciencepub.com This creates a family of second-generation biladienes with extended conjugation relative to the parent scaffolds. scholaris.caingentaconnect.com
A notable example of a more complex extended architecture is a palladium biladiene complex inspired by the P-61 Black Widow aircraft. researchgate.netacs.org In this design, a 1,8-diethynylanthracene (B14451055) unit is conjugated to the 2- and 18-positions of a Pd[DMBil1] tetrapyrrole. researchgate.netacs.org This creates a π-conjugated bridge that spans the two dipyrrin (B1230570) units of the biladiene, forming an extended, macrocyclic, yet non-aromatic, framework. researchgate.net
This "P-61" inspired compound, Pd[DMBil2-P61], exhibits significantly enhanced light absorption in the phototherapeutic window (600–900 nm) compared to its unbridged counterparts. researchgate.netacs.org Furthermore, it demonstrates a remarkably high quantum yield for singlet oxygen generation (ΦΔ = 0.84 when irradiated at 600 nm), making it the most efficient biladiene-based singlet oxygen photosensitizer reported to date. researchgate.netacs.org The rigidity imparted by the anthracene (B1667546) bridge likely contributes to this high efficiency by slowing non-radiative decay from the triplet excited state. mdpi.com These results highlight the potential of designing sophisticated, extended π-systems to optimize the photophysical properties of this compound derivatives for specific applications. acs.org
| Compound | Structural Feature | Absorption Range | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|---|
| Pd[DMBil1] | Parent complex | up to ~550 nm | 0.54 |
| Pd[DMBil2-PE] | 2,18-bis(phenylalkynyl) substituted | up to ~650 nm | 0.59 |
| Pd[DMBil2-P61] | 2,18-bridged with 1,8-diethynylanthracene | up to ~650 nm (in phototherapeutic window) | 0.84 |
Oligomeric and Bridged this compound Systems
Beyond monomeric units, research has extended into oligomeric and bridged this compound systems to create larger, more complex molecular architectures. These systems are explored for their potential as building blocks in supramolecular chemistry and as materials with unique electronic and photophysical properties.
Oligomeric Systems: Linear poly(dipyrromethene)s, which are oligomers of dipyrromethene units, represent a class of oligomeric this compound systems. Syntheses have been developed for octapyrrolic and dodecapyrrolic oligomers. cdnsciencepub.comubc.ca For instance, octapyrrolic oligomers have been prepared in high yields (90-95%) by condensing two equivalents of a tripyrrolic compound with one equivalent of a diformyldipyrrolic compound. cdnsciencepub.comubc.ca A similar strategy, using a pentapyrrolic starting material, has been employed to synthesize dodecameric systems. cdnsciencepub.comubc.ca These linear polypyrrole chains are considered potential ligands and building blocks for creating complex supramolecular structures through self-assembly. ubc.ca
Bridged Systems: Bridged this compound systems involve covalently linking different parts of the biladiene framework to create more rigid or macrocyclic structures. A prime example is the previously mentioned Pd[DMBil2-P61] complex, where an anthracene unit bridges the 2- and 18-positions, forming an extended macrocyclic structure. researchgate.netmdpi.com This bridging strategy not only extends π-conjugation but also "buttresses" the biladiene core, leading to enhanced photophysical properties like a high singlet oxygen quantum yield. researchgate.netmdpi.com
Other research has explored the synthesis of biscorroles and porphyrin-corrole dyads linked through the 10-position of the corrole (a related tetrapyrrole) via phenyl linkers, starting from a,c-biladiene salt precursors. acs.org While the final products are not biladienes, the synthetic strategy relies on the reactivity of functionalized a,c-biladiene intermediates. These studies demonstrate the versatility of the this compound scaffold in constructing complex, covalently linked multi-chromophoric systems.
Theoretical and Computational Studies of Biladiene Ac Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of biladiene-ac systems. youtube.comscispace.comnih.gov This computational approach offers a balance between accuracy and computational cost, making it suitable for these relatively large tetrapyrrolic molecules. nih.gov
Prediction and Elucidation of Electronic Structures
DFT calculations are instrumental in predicting and understanding the electronic landscapes of this compound derivatives. These calculations provide insights into the molecular orbitals, electron density distribution, and the nature of chemical bonding within these systems. For instance, in studies of Pd(II) biladienes, DFT has been used to rationalize unexpected excited-state dynamics observed in transient absorption spectroscopy. osti.govresearchgate.net The theory helps to identify the character of excited states, distinguishing between ligand-centered and metal-mixed-charge-transfer states, which is crucial for understanding their photochemical behavior. osti.gov
Furthermore, DFT calculations can predict how substituents on the this compound framework influence the electronic properties. For example, the introduction of different aryl or methyl groups at the 10-position can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the molecule's absorption and emission properties. osti.gov In covalently linked corrole (B1231805) dimers, which share structural similarities with this compound systems, DFT has shown that extensive electron delocalization through a fusing bridge leads to a reduced electronic gap compared to the monomeric units. researchgate.net
Ground State Conformational Analysis and Stability
The conformational flexibility of the this compound ligand is a key determinant of its properties. DFT calculations are widely used to explore the potential energy surface of these molecules and identify stable ground-state conformers. wjrr.orgekb.eg For related 1,19-unsubstituted a,c-biladienes, a bent structure has been identified as the global energy minimum, with a planar, corrole-like conformation predicted to be significantly higher in energy (approximately 20 kcal/mol). acs.org This highlights the non-aromatic, flexible nature of the this compound backbone.
Computational studies on various conformers can determine their relative stabilities by comparing their total energies, Gibbs free energies, and enthalpies. wjrr.orgut.ac.ir For instance, in a study of N,N′-bis(3,5-dichlorosalicylidene)-2,2′-ethylenedianiline, DFT calculations using the PBE1PBE/6-311G(d,p) level of theory identified the most stable endo and exo conformers in the gas phase. wjrr.org This type of analysis is crucial for understanding how the three-dimensional structure of this compound systems influences their chemical and physical behavior.
्रेंस Table 1: Comparison of Calculated Relative Energies for Different Conformers
| Conformer | Relative Energy (kcal/mol) | Method |
| Planar | ~20 | DFT |
| Bent | 0 (Global Minimum) | DFT |
Note: Data is based on studies of related 1,19-unsubstituted a,c-biladienes. acs.org The bent conformation is the most stable ground state.
Elucidation of Reaction Mechanisms for Cyclization and Transformation Pathways
DFT is a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound systems, particularly their cyclization to form porphyrinoids like corroles. rsc.orgsumitomo-chem.co.jp These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies for each step. researchgate.netbeilstein-journals.org
For example, the acid-catalyzed cyclization of 1,19-unsubstituted a,c-biladienes has been investigated using computational methods. researchgate.net These studies have shown that the formation of a fully conjugated 22,24-dihydro-a,b,c-bilatriene cation is a critical step for the cyclization to proceed. researchgate.net The nature of the substituent at the 10-position of the this compound framework has a profound impact on this process; phenyl groups facilitate the cyclization, whereas alkyl groups hinder it. researchgate.net Similarly, DFT calculations have been employed to understand the metal-catalyzed oxidative cyclizations of a,c-biladiene salts, providing insights into how different metal ions and substituents influence the product distribution. acs.org
Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TDDFT) is the go-to method for studying the excited-state properties and dynamics of this compound systems. aip.orgohio-state.eduarxiv.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and provides information about the nature of the electronic transitions. chemrxiv.org
In the study of Pd(II) biladienes, TDDFT calculations have been crucial in explaining the complex photophysics observed experimentally. osti.govresearchgate.net These calculations revealed that higher-energy excitations lead to the population of metal-mixed-charge-transfer excited states, which have high spin-orbit coupling to corresponding triplet states. osti.gov This additional deactivation pathway explains the appearance of an extra lifetime in transient absorption spectra upon excitation at shorter wavelengths. osti.govresearchgate.net TDDFT can also be used to simulate and interpret the excited-state dynamics of these molecules following photoexcitation, providing a theoretical framework for understanding processes like intersystem crossing and internal conversion. nih.govresearchgate.net
्रेंस Table 2: Photophysical Data for a Pd(II) Biladiene Complex
| Excitation Wavelength (nm) | Observed Lifetimes | Assignment |
| ~350-500 | tens of ps, hundreds of ps, ~20 µs | Intersystem Crossing, Additional Deactivation Pathway, Triplet Lifetime |
| 550 | tens of ps, ~20 µs | Intersystem Crossing, Triplet Lifetime |
Note: This data illustrates the wavelength-dependent excited-state dynamics observed in Pd(II) biladienes, which was rationalized using TDDFT. osti.govresearchgate.net
Semi-Empirical Molecular Orbital (MO) Calculations for Spectroscopic Prediction
While not as rigorous as ab initio or DFT methods, semi-empirical molecular orbital (MO) calculations offer a computationally efficient way to predict the spectroscopic properties of large molecules like this compound. numberanalytics.comwikipedia.org Methods such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are specifically parameterized to reproduce electronic spectra and can provide qualitatively correct predictions of UV-Vis absorption bands. computationalscience.orgresearchgate.netresearchgate.net
These methods are particularly useful for initial screenings of large series of compounds or for studying very large systems where more computationally expensive methods are prohibitive. numberanalytics.comwikipedia.org For example, ZINDO calculations can be used to predict how changes in the molecular structure, such as the introduction of different substituents or changes in conformation, will affect the color and absorption properties of this compound derivatives. computationalscience.orgresearchgate.net While the results may not be quantitatively precise, they can reveal important trends and guide experimental work. computationalscience.org
Computational Modeling of Electronic Interactions and Delocalization Phenomena
Computational modeling provides a powerful lens through which to examine electronic interactions and delocalization within this compound systems. acs.orgescholarship.org The extent of π-electron delocalization is a key factor governing the electronic and optical properties of these tetrapyrrolic compounds.
In fused porphyrinoid dimers, which are structurally related to this compound systems, DFT calculations have revealed that the extensive electron delocalization across the bridging units leads to a significant reduction in the HOMO-LUMO gap. researchgate.net This, in turn, results in red-shifted absorption spectra compared to the monomeric counterparts. researchgate.net NBO (Natural Bond Orbital) analysis, often used in conjunction with DFT, can provide a quantitative measure of electronic delocalization and intermolecular interactions, such as hydrogen bonding, which can influence the stability of different conformers. ut.ac.ir These computational tools allow researchers to build a detailed picture of how the electronic structure of this compound systems dictates their function and properties.
Biological Relevance and Research Applications of Biladiene Ac Non Clinical Focus
Role as Open-Chain Tetrapyrrole Precursors in Natural Systems
Open-chain tetrapyrroles, a class of molecules to which biladiene-ac belongs, are fundamentally important as precursors in various biological systems. nih.gov In nature, these linear structures are typically formed through the enzymatic breakdown of cyclic tetrapyrroles, such as heme. nih.govusu.edu The process is initiated by the enzyme heme oxygenase, which cleaves the heme macrocycle to produce biliverdin (B22007), the first open-chain tetrapyrrole in this metabolic pathway. rsc.orgrsc.org
Biliverdin then serves as a crucial intermediate, which can be further metabolized by a family of enzymes known as ferredoxin-dependent bilin reductases (FDBRs). rsc.orgoup.com These enzymes catalyze site-specific reductions of biliverdin to generate a variety of other bilins. rsc.org For instance, in photosynthetic organisms, biliverdin is converted to phycocyanobilin and phycoerythrobilin, which are essential for light-harvesting processes. oup.com Therefore, this compound and related open-chain tetrapyrroles represent a key branching point from heme catabolism towards the anabolic synthesis of functionally diverse bilin pigments. rsc.org While naturally occurring open-chain tetrapyrroles are typically derived from heme, synthetic routes also allow for their creation. rsc.org
Fundamental Biological Roles of Bilins
Bilins, the broader family of open-chain tetrapyrroles derived from precursors like this compound, perform a wide array of critical functions in living organisms, extending far beyond their initial consideration as mere waste products of heme degradation. usu.edu Their biological significance is rooted in their unique photochemical and physicochemical properties. researchgate.net
Key biological roles of bilins include:
Light-Harvesting: In cyanobacteria, red algae, and cryptomonads, bilins are the chromophores bound to phycobiliproteins. rsc.orgrsc.org These protein-pigment complexes form large antenna systems called phycobilisomes, which capture light energy across a broad spectrum and transfer it with high efficiency to the photosynthetic reaction centers. rsc.organu.edu.au
Photomorphogenesis: In plants and some bacteria, bilins act as the light-absorbing component in phytochrome (B1172217) photoreceptors. usu.edursc.org These receptors regulate a multitude of developmental processes in response to red and far-red light, including seed germination, stem elongation, and flowering time. nih.gov
Signaling: Emerging research has identified bilins as signaling molecules. For example, in the green alga Chlamydomonas reinhardtii, which lacks phytochromes, bilins have been shown to be involved in regulating gene expression related to chlorophyll (B73375) synthesis and oxidative stress responses. usu.eduanu.edu.aunih.gov They can act as retrograde signals from the chloroplast to the nucleus to help the organism acclimate to changing light conditions. anu.edu.aunih.gov
Redox Chemistry: Bilins are increasingly recognized for their roles in cellular redox chemistry. usu.eduresearchgate.net They can act as potent antioxidants, mitigating the damaging effects of reactive oxygen species (ROS). usu.edu This function is crucial for protecting cells from oxidative stress, particularly during transitions from dark to light. anu.edu.au
Mechanistic Studies of Singlet Oxygen Sensitization by this compound Complexes
The structural and photophysical properties of this compound can be harnessed in research for applications such as photosensitization. When complexed with certain metal ions, this compound derivatives can become efficient sensitizers for the production of singlet oxygen (¹O₂), a highly reactive form of oxygen. mdpi.comresearchgate.net The process begins with the absorption of light, which elevates the biladiene complex from its ground state (S₀) to an excited singlet state (S₁). instras.com Through a process called intersystem crossing (ISC), the molecule transitions to a longer-lived triplet excited state (T₁). instras.com This triplet state can then transfer its energy to ground-state triplet oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂) and returning the sensitizer (B1316253) to its ground state. mdpi.cominstras.com The incorporation of a heavy atom, such as palladium (Pd²⁺), into the biladiene structure significantly enhances the efficiency of intersystem crossing, a phenomenon known as the heavy atom effect. mdpi.comresearchgate.net
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. instras.com Research has shown that palladium-complexed biladienes (Pd[DMBil]) are particularly effective singlet oxygen sensitizers. mdpi.comresearchgate.net The parent complex, Pd[DMBil1], exhibits a significant singlet oxygen quantum yield. mdpi.com By modifying the structure, even higher efficiencies have been achieved. For example, a derivative designed to mimic the P-61 Black Widow aircraft, Pd[DMBil2-P61], was found to generate singlet oxygen with a quantum yield of approximately 85% (ΦΔ = 0.84 ± 0.01) upon irradiation at 600 nm. mdpi.com This level of efficiency is comparable to some of the best porphyrin-based photosensitizers. mdpi.com
| Compound | Excitation Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|
| Pd[DMBil1] | 500 | 0.54 mdpi.comresearchgate.net |
| Pd[DMBil1]-PEG750 | >500 | 0.57 wpmucdn.com |
| Pd[DMBil2-PE] | 600 | 0.59 mdpi.com |
| Pd[DMBil2-P61] | 600 | 0.84 mdpi.comresearchgate.net |
| Pd[DMBil2CN] | Not Specified | >0.90 researchgate.netchemrxiv.org |
| Pd[DMBil2CF3] | Not Specified | >0.90 researchgate.netchemrxiv.org |
A key area of research focuses on tuning the photosensitizing efficiency and absorption properties of this compound complexes through systematic structural modifications. The goal is often to shift the absorption spectrum to longer wavelengths (the "phototherapeutic window," 600–900 nm) where light can penetrate biological tissues more deeply, while simultaneously maintaining or increasing the singlet oxygen quantum yield. mdpi.com
Strategies for tuning include:
Extending π-Conjugation: One effective strategy is to extend the π-conjugated system of the biladiene ligand. This has been achieved by adding phenyl-alkynyl groups at the 2- and 18-positions of the biladiene core. mdpi.comresearchgate.net This modification results in a significant red-shift of the absorption spectrum. mdpi.comresearchgate.net For instance, conjugating a 1,8-diethynylanthracene (B14451055) to the biladiene scaffold created the highly efficient Pd[DMBil2-P61] complex. mdpi.com
Modifying Ligand Electronics: The electronic properties of the peripheral substituents can dramatically influence the photophysics of the complex. researchgate.netchemrxiv.org Attaching electron-withdrawing groups (e.g., -CN, -CF₃) to the phenylacetylenes appended to the biladiene core has been shown to produce complexes with singlet oxygen quantum yields exceeding 90%. researchgate.netchemrxiv.org Conversely, adding strong electron-donating groups (e.g., -N(CH₃)₂) can extend the absorption to as far as 700 nm, but this often comes at the cost of a significantly reduced ability to sensitize singlet oxygen formation, possibly due to an excited-state charge transfer process that bypasses triplet sensitization. researchgate.netchemrxiv.org
Incorporation of Heavy Atoms: As previously mentioned, the insertion of a heavy atom like palladium is a foundational strategy to enhance intersystem crossing and, consequently, the singlet oxygen quantum yield. mdpi.comresearchgate.net
These strategies demonstrate that the this compound framework is a highly tunable scaffold, allowing for the rational design of photosensitizers with specific, optimized properties for various research applications. researchgate.netresearchgate.net
Determination of Quantum Yields of Singlet Oxygen Formation (ΦΔ)
Development of Optical Sensor Platforms Utilizing this compound Chemistry
The distinct optical properties of a,c-biladienes have been exploited in the development of novel optical sensor platforms. nih.govresearchgate.net One innovative approach is the Computer Screen Photoassisted Technique (CSPT), which uses common electronic devices like a computer screen as a programmable light source and a webcam as a detector. researchgate.net
In this context, a,c-biladienes serve as chemical indicators. Their absorption and fluorescence spectra are sensitive to their chemical environment. For example, the strong absorption bands of a,c-biladiene in solution can change dramatically upon interaction with other chemical species, leading to a visible color change that can be detected and analyzed by the CSPT system. Although the fluorescence of a,c-biladienes is often low, it can be observed and its quenching or enhancement can also serve as a sensing signal.
This research demonstrates that the chemistry of a,c-biladienes can be leveraged for more than just synthesis, providing a basis for creating low-cost, accessible sensor arrays. researchgate.net The information gathered from CSPT can provide insights into the photophysical behavior of these dyes, which has been historically under-investigated due to their potential instability.
Future Directions and Emerging Research Areas for Biladiene Ac
Exploration of Novel Synthetic Routes and Mechanistic Pathways
While established methods for synthesizing biladiene-ac and its derivatives exist, the pursuit of more efficient, versatile, and scalable synthetic strategies remains a primary focus. Future research is directed towards uncovering novel reaction pathways and gaining a deeper mechanistic understanding to enable the creation of increasingly complex and tailored molecular architectures.
A significant area of exploration is the development of routes to unsymmetrically substituted a,c-biladienes, which are crucial for producing porphyrins and other derivatives with specific, non-symmetrical substituent patterns. nih.gov Traditional methods often have symmetry limitations, but newer approaches are circumventing these issues, allowing for more precise control over the final structure. nih.govrsc.org One such interesting transformation observed is the conversion of a b-bilene to an a,b-biladine, and subsequently to an a,c-biladiene, representing a novel synthetic pathway. lsu.edu
Mechanistic studies are also revealing the critical role of reaction conditions in determining the final product. For instance, the cyclization of a,c-biladienes can yield either corroles or open-chain biliverdins depending entirely on the solvent used, such as alcoholic solutions versus chloroform (B151607). worldscientific.com The critical step appears to be the formation of a fully conjugated 22,24-dihydro-a,b,c-bilatriene cation, which is facilitated in alcoholic media. worldscientific.com Furthermore, the nature of substituents at the 10-position of the biladiene framework can dramatically influence the reaction's outcome. worldscientific.comresearchgate.net Phenyl groups at this position can accelerate cyclization to a corrole (B1231805), whereas alkyl groups can prevent it entirely. worldscientific.comresearchgate.net
Future work will likely focus on:
Developing one-pot synthesis methods for complex derivatives, such as the preparation of β-alkylcorroles from a,c-biladiene cyclization in acidic methanol (B129727). worldscientific.com
Investigating the mechanism of metal-assisted oxidative cyclizations in greater detail, including the role of different metal ions like copper(II). nih.govrsc.org
Exploring novel condensation reactions, such as those between 1,19-diunsubstituted a,c-biladienes and pyrrole (B145914) aldehydes, to create expanded porphyrin systems like sapphyrins. acs.org
Utilizing electrochemical methods for cyclization, which can circumvent some of the limitations of chemical oxidation routes. rsc.org
Advanced Characterization of Ultrafast Excited State Processes
The rich photochemistry of this compound complexes stems from a complex series of events that occur on extremely short timescales following light absorption. A key future direction is the use of advanced spectroscopic techniques to map these ultrafast dynamics in unprecedented detail.
Recent studies using transient absorption spectroscopy on Pd(II) biladienes have unveiled unexpected excited-state dynamics. osti.govrsc.org It was discovered that the excitation wavelength significantly influences the deactivation pathway. osti.govrsc.orgresearchgate.net While excitation into the lowest-energy excited states results in typical photophysics, higher-energy excitation (e.g., 350-500 nm) reveals an additional, intermediate lifetime on the order of hundreds of picoseconds. osti.govrsc.orgresearchgate.net This is in contrast to the expected intersystem crossing lifetime of tens of picoseconds and a triplet lifetime of approximately 20 microseconds, which are observed regardless of excitation energy. osti.govrsc.org
This unusual, excitation-dependent photophysics is unique to the low-symmetry, non-aromatic biladiene structure and is not observed in more traditional, well-studied aromatic porphyrinoids. researchgate.net The origin of this extra lifetime has been attributed to the population of higher-energy metal-mixed-charge-transfer (MMCT) excited states that provide an additional deactivation pathway. osti.govrsc.orgresearchgate.net
Emerging research in this area will likely involve:
Broader application of ultrafast techniques like femtosecond transient absorption spectroscopy (fs-TAS) and two-dimensional electronic spectroscopy (2DES) to a wider range of this compound derivatives. univie.ac.atamolf.nl
Systematic studies to understand how structural modifications, such as changing substituents on the biladiene framework, influence these complex excited-state manifolds and deactivation pathways. osti.gov
Investigation into whether these unique photophysical properties, like the population of multiple excited states, can be harnessed for novel photochemical applications beyond singlet oxygen sensitization. osti.govrsc.org
Detailed photophysical interrogation of biladienes complexed with different metals to understand the role of the metal center in controlling intersystem crossing and other excited-state processes. nih.gov
Rational Design of this compound Derivatives for Tailored Photochemical Functions
A major thrust of current and future research is the rational design of this compound derivatives with photochemical properties fine-tuned for specific applications, most notably for photodynamic therapy (PDT). researchgate.netchemrxiv.org This involves strategically modifying the core this compound structure to optimize characteristics like light absorption wavelength, molar absorptivity, and the quantum yield of singlet oxygen (¹O₂) generation. mdpi.comudel.eduacs.org
Researchers have demonstrated that the spectroscopic, redox, and photophysical properties of biladienes can be significantly altered through relatively minor structural modifications. chemrxiv.orgresearchgate.net Key strategies include:
Extension of the π-System: A significant challenge with early biladiene complexes like Pd[DMBil1] was their limited absorption in the "phototherapeutic window" (600-900 nm), which allows for deeper tissue penetration of light. chemrxiv.orgmdpi.com By introducing phenylalkynyl groups at the 2- and 18-positions, researchers have successfully red-shifted the absorption spectrum by approximately 75 nm, bringing it into this crucial window. researchgate.netchemrxiv.orgresearchgate.net
Tuning Electronics of Substituents: The electronic nature of these appended groups provides another level of control. chemrxiv.org Attaching electron-donating groups (e.g., -N(CH₃)₂) to the phenylalkyne moieties can shift the absorption even further to the red (up to ~700 nm). chemrxiv.org Conversely, electron-withdrawing groups (e.g., -CN, -CF₃) have been shown to yield ¹O₂ quantum yields exceeding 90%. chemrxiv.org This suggests that an excited state charge transfer from electron-rich appendages to the biladiene core can compete with and reduce the efficiency of triplet sensitization. chemrxiv.orgresearchgate.net
Macrocyclization and Bridging: A novel design, inspired by the P-61 Black Widow aircraft, involves placing an anthracene (B1667546) bridge across the alkynes at the 2- and 18-positions. mdpi.com This macrocyclic complex, Pd[DMBil2-P61], not only absorbs light effectively in the 600-650 nm range but also exhibits a dramatically increased singlet oxygen quantum yield (ΦΔ = 0.84), making it the most efficient biladiene-based photosensitizer reported to date. mdpi.comresearchgate.net
The table below summarizes the photochemical properties of several rationally designed Pd(II) this compound derivatives.
| Compound | Key Structural Modification | λmax (nm) | Molar Absorptivity (ε) at λmax (M-1cm-1) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|---|---|
| Pd[DMBil1] | Parent compound; gem-dimethyl at C10 | ~405 | Not specified | 0.54 | chemrxiv.orgmdpi.com |
| Pd[DMBil2–H] | Phenylacetylene (B144264) at C2, C18 | ~405 | Not specified | ~0.60 | chemrxiv.org |
| Pd[DMBil2–N(CH3)2] | Dimethylamine on phenylalkyne | ~430 | Not specified | Significantly reduced | chemrxiv.org |
| Pd[DMBil2–CF3] | Trifluoromethyl on phenylalkyne | ~408 | Not specified | > 0.90 | chemrxiv.org |
| Pd[DMBil2–CN] | Cyano on phenylalkyne | ~410 | Not specified | > 0.90 | chemrxiv.org |
| Pd[MPBil1] | gem-methyl and phenyl at C10 | Not specified | Not specified | Not specified | acs.org |
| Pd[DPBil1] | gem-diphenyl at C10 | Not specified | Not specified | Not specified | acs.org |
| Pd[CHBil1] | gem-cyclohexyl at C10 | Red-shifted vs. Pd[DMBil1] | Decreased vs. Pd[DMBil1] | Not specified | udel.edu |
| Pd[DMBil2-P61] | Anthracene bridge at C2, C18 | ~600-650 | Not specified | 0.84 | mdpi.comresearchgate.net |
Future efforts in this domain will focus on creating a new generation of biladiene-based agents with further optimized properties through a continued feedback loop of design, synthesis, and characterization. acs.org
Deeper Computational Insights into Complex Reactivity and Electronic Structure Phenomena
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for understanding and predicting the behavior of this compound compounds. osti.govbeilstein-journals.orgnih.gov Future research will undoubtedly leverage more powerful computational methods to provide even deeper insights into their complex reactivity and electronic structure.
Computational studies have already been instrumental in:
Explaining Complex Photophysics: As mentioned previously, DFT and TD-DFT calculations were crucial in identifying the higher-energy metal-mixed-charge-transfer states responsible for the unusual, excitation-wavelength-dependent photophysics observed in Pd(II) biladienes. osti.govrsc.orgresearchgate.net
Interpreting Electronic Spectra: TD-DFT calculations have successfully assigned the electronic transitions responsible for the absorption features in biladiene complexes, such as Zn[DMBil1]. acs.org These calculations show that the frontier molecular orbitals are largely confined to the biladiene π-system. acs.org
Rationalizing Reactivity: Computational models are being developed to rationalize and predict the reactivity of metal complexes in various reactions. beilstein-journals.org Similar approaches could be applied to predict the outcomes of biladiene cyclizations and functionalizations, helping to guide synthetic efforts. researchgate.net
The path forward in computational biladiene chemistry will involve several key directions:
Developing Predictive Models: Moving beyond rationalization to create robust, predictive computational algorithms that can accurately forecast the photochemical and electronic properties of a hypothetical this compound derivative before it is synthesized. beilstein-journals.org This would significantly accelerate the discovery of new molecules with tailored functions.
Modeling Reaction Mechanisms: Performing detailed computational studies to map the potential energy surfaces of synthetic reactions, identifying transition states and intermediates. This will provide a granular understanding of mechanistic pathways, such as the factors controlling cyclization versus decomposition. researchgate.net
Simulating Excited-State Dynamics: Employing more advanced computational techniques to simulate the ultrafast evolution of the excited-state population in real-time, providing a theoretical complement to advanced spectroscopic experiments.
Investigating Environmental Effects: Using computational models to understand how the surrounding environment, such as different solvents or biological matrices, influences the structure and reactivity of this compound complexes.
By integrating these advanced computational approaches with experimental synthesis and characterization, researchers can accelerate the rational design process and unlock the full potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Biladiene-ac, and how can experimental reproducibility be ensured?
- Methodological Answer : Focus on step-by-step protocols for synthesis, including solvent systems, catalysts, and reaction conditions (e.g., temperature, time). Reproducibility requires rigorous documentation of purification methods (e.g., column chromatography gradients) and validation via spectroscopic data (e.g., NMR, IR). Always cross-reference with established literature for known intermediates .
- Example Table :
| Parameter | Optimal Condition | Validation Method |
|---|---|---|
| Reaction Temperature | 80°C | NMR (δ 7.2–7.4 ppm) |
| Catalyst Loading | 5 mol% | Yield calculation (HPLC) |
Q. How can researchers distinguish this compound from structurally similar compounds using spectroscopic techniques?
- Methodological Answer : Combine UV-Vis (λmax for conjugated dienes) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions. Compare with synthetic byproducts to rule out impurities .
Q. What criteria should guide the selection of purity assessment methods for this compound?
- Methodological Answer : Prioritize orthogonal techniques:
- Quantitative : HPLC with a C18 column (retention time consistency).
- Qualitative : Melting point analysis and TLC (Rf value matching).
- Advanced : X-ray crystallography for absolute configuration validation .
Q. How should researchers address inconsistencies in reported spectral data for this compound derivatives? **
- Methodological Answer : Replicate experiments under standardized conditions. Cross-validate using alternative techniques (e.g., IR vs. Raman spectroscopy). Consult primary literature for solvent-specific chemical shift variations and document all deviations in supplementary materials .
Q. What strategies are effective for identifying literature gaps in this compound’s reactivity studies?
- Methodological Answer : Conduct systematic reviews using databases (SciFinder, Reaxys) with filters for publication date (last 5 years) and reaction type (e.g., cycloadditions). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unexplored mechanistic pathways .
Advanced Research Questions
Q. How can contradictory data on this compound’s photostability be resolved through experimental redesign?
- Methodological Answer : Implement controlled light-exposure experiments with monochromatic sources (e.g., 450 nm LED). Use quantum yield calculations to compare degradation rates. Apply PICO (Population, Intervention, Comparison, Outcome) to structure variables: e.g., solvent polarity effects on stability .
Q. What advanced computational methods validate this compound’s electronic properties for optoelectronic applications?
- Methodological Answer : Use density functional theory (DFT) to model HOMO-LUMO gaps. Correlate with experimental UV-Vis and cyclic voltammetry data. Validate via multi-reference methods (CASSCF) for excited-state behavior .
Q. How do researchers design multi-variable experiments to study this compound’s catalytic activity?
- Methodological Answer : Employ factorial design (e.g., 2^3 matrix) testing temperature, pressure, and catalyst loading. Use ANOVA to identify significant interactions. Include negative controls (e.g., catalyst-free reactions) to isolate effects .
Q. What frameworks ensure ethical and novel hypothesis generation for this compound’s biomedical applications?
- Methodological Answer : Apply the FINER criteria:
- Novelty : Screen for unreported bioactivity via high-throughput assays.
- Ethical : Use in vitro models (cell lines) before animal trials.
- Relevance : Align with WHO priority pathogens for antimicrobial research .
Q. How can long-term stability studies of this compound formulations be optimized for climate variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
